molecular formula C10H14ClN B13662298 4-(Chloromethyl)-3-isobutylpyridine

4-(Chloromethyl)-3-isobutylpyridine

Cat. No.: B13662298
M. Wt: 183.68 g/mol
InChI Key: CYZQPQZNWAFHCX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-3-isobutylpyridine is an organic compound that belongs to the class of pyridines. Pyridines are heterocyclic aromatic organic compounds similar to benzene but with one nitrogen atom replacing one of the carbon atoms in the ring. This compound is characterized by a chloromethyl group attached to the fourth position and an isobutyl group attached to the third position of the pyridine ring. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-3-isobutylpyridine typically involves the chloromethylation of 3-isobutylpyridine. One common method is the reaction of 3-isobutylpyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of an intermediate, which is then chlorinated to yield the desired product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions, higher yields, and improved safety. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-3-isobutylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.

Major Products Formed

    Substitution Reactions: Products include azido, thiocyanato, and methoxy derivatives.

    Oxidation Reactions: Pyridine N-oxides are the primary products.

    Reduction Reactions: Methyl derivatives of the original compound are formed.

Scientific Research Applications

4-(Chloromethyl)-3-isobutylpyridine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals. Its derivatives have shown potential in various biological assays.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development. Its derivatives may have therapeutic applications.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-3-isobutylpyridine involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This reactivity is exploited in the design of bioactive compounds and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    4-(Chloromethyl)pyridine: Similar structure but lacks the isobutyl group.

    3-Isobutylpyridine: Lacks the chloromethyl group.

    4-(Bromomethyl)-3-isobutylpyridine: Similar structure but with a bromomethyl group instead of a chloromethyl group.

Uniqueness

4-(Chloromethyl)-3-isobutylpyridine is unique due to the presence of both the chloromethyl and isobutyl groups, which confer distinct reactivity and properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific applications.

Properties

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

4-(chloromethyl)-3-(2-methylpropyl)pyridine

InChI

InChI=1S/C10H14ClN/c1-8(2)5-10-7-12-4-3-9(10)6-11/h3-4,7-8H,5-6H2,1-2H3

InChI Key

CYZQPQZNWAFHCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C=CN=C1)CCl

Origin of Product

United States

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